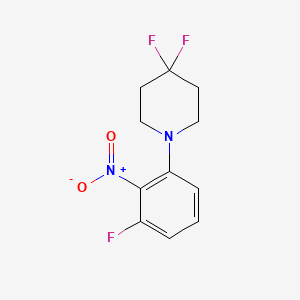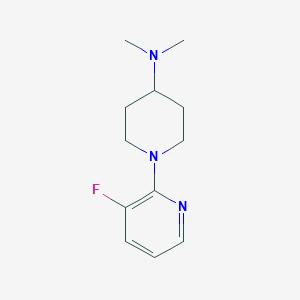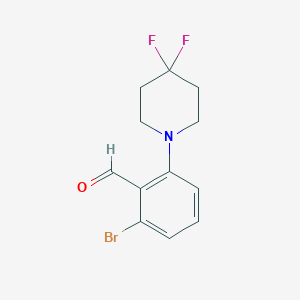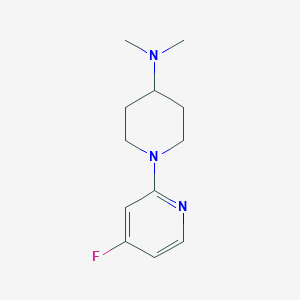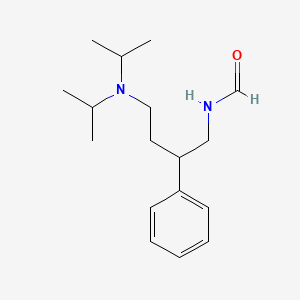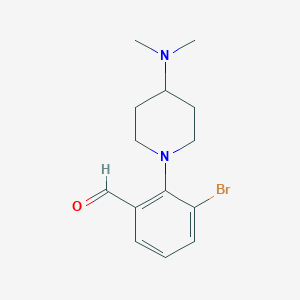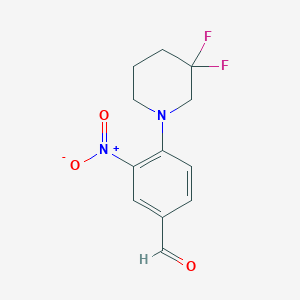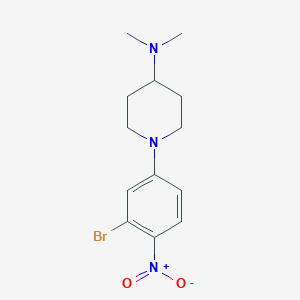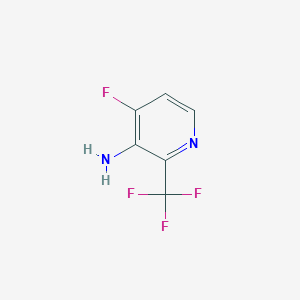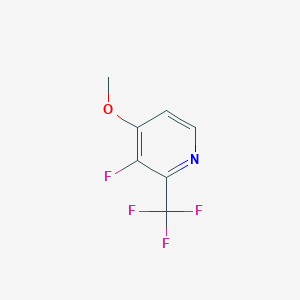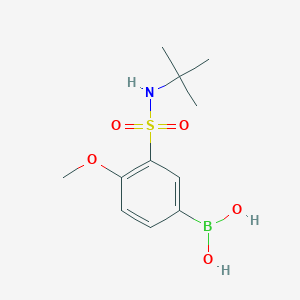
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid
概要
説明
“(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid” is a type of organoboron compound . It is used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used for carbon–carbon bond formation and involves the use of organoboron reagents . The synthesis could also involve the protodeboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular formula of this compound is C10H16BNO4S . The InChI key is LSSASZPAKWQFHO-UHFFFAOYSA-N .
Chemical Reactions Analysis
As an organoboron compound, this substance can participate in various chemical reactions. One of the most common reactions involving organoboron compounds is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.11 . The melting point is 224-228 °C (dec.) (lit.) and the boiling point is 449.3 °C at 760 mmHg . The density is 1.28±0.1 g/cm3 (20 ºC 760 Torr) .
科学的研究の応用
Strain-Induced Aryl Migration
- A study demonstrates the strain-induced 1,2-aryl migration in certain compounds related to the chemical structure . The research highlighted the rearrangement catalyzed by boron trichloride due to the strain introduced by tert-butyl functions (Pritchard et al., 2000).
N-Hydroxycarbamates as Building Blocks
- Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are structurally similar, shows their potential as building blocks in organic synthesis. These compounds, derived from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).
Petasis Boronic Acid–Mannich Reaction
- A synthesis method involving N-hydroxy or alkoxy-α-aminocarboxylic acids and N-(tert-butyl sulfinyl)-α-amino carboxylic acids has been developed using a Petasis boronic acid–Mannich reaction. This method is significant for the applications of compounds similar to "(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid" (Naskar et al., 2003).
Rhodium-Catalyzed Conjugate Addition
- Research into the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters demonstrates the potential application of boronic acids in creating enantioenriched compounds. This research offers insights into the utility of compounds like "(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid" in catalysis and synthesis (Paquin et al., 2005).
Synthesis of Sulfur Analogues
- A paper on the Suzuki cross-coupling of sulfur analogues of dehydrotryptophan with boronic acids provides valuable insights into the synthesis processes involving boronic acids. This research has implications for the synthesis and application of boronic acid derivatives (Silva et al., 2002).
Asymmetric Synthesis with Cu(II) Catalyst
- The asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron using a Cu(II) catalyst, as described in a study, leads to the production of α-amino boronic acid derivatives. This method is significant for the synthesis of pharmaceutically relevant compounds (Buesking et al., 2014).
Tetraarylpentaborates Formation
- Research into the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex suggests potential applications in the field of inorganic chemistry and materials science (Nishihara et al., 2002).
Boronic Acid Catalysis in Amidation
- Boronic acid catalysis, as discussed in a paper, highlights the role of boronic acids in activating hydroxy functional groups to promote transformations into useful products. This has significant implications for organic reactions and the development of new synthetic methods (Hall, 2019).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to form carbon-carbon bonds, a fundamental step in the synthesis of many chemical compounds, pharmaceuticals, and polymers .
Pharmacokinetics
Boronic acids in general are known for their stability and environmental benignity . They are readily prepared and can be tailored for application under specific conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the compound can also be affected by factors such as temperature and pH .
特性
IUPAC Name |
[3-(tert-butylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-7-8(12(14)15)5-6-9(10)18-4/h5-7,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKYPQKXDZYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



